2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid
Overview
Description
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions One common method involves the condensation of a 2-aminopyrazine derivative with a suitable aldehyde or ketone, followed by chlorination and subsequent cyclization to form the imidazo[1,2-a]pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used but may include amines, ethers, or thioethers.
Scientific Research Applications
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and are also used in medicinal chemistry and organic synthesis.
Imidazo[1,2-a]pyrimidines: Another class of compounds with a similar core, known for their applications in drug development and material science.
2,3-dihydroimidazo[1,2-a]pyrazines: Closely related compounds with slight structural variations that can lead to different properties and applications.
Uniqueness
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propanoic acid is unique due to the presence of the chlorine atom and the propanoic acid moiety, which can influence its reactivity and interactions with other molecules. These features may enhance its potential as a bioactive compound or as a building block in synthetic chemistry.
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(9(14)15)12-2-3-13-7(10)4-11-8(13)5-12/h4,6H,2-3,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMVBRADLXNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN2C(=NC=C2Cl)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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